molecular formula C16H14O B13099699 1-Ethoxy-3-(phenylethynyl)benzene

1-Ethoxy-3-(phenylethynyl)benzene

Cat. No.: B13099699
M. Wt: 222.28 g/mol
InChI Key: BOJQQCDJFODAHU-UHFFFAOYSA-N
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Description

1-Ethoxy-3-(phenylethynyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethoxy group at the first position and a phenylethynyl group at the third position

Preparation Methods

The synthesis of 1-Ethoxy-3-(phenylethynyl)benzene can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and can be carried out at room temperature, making it an efficient and widely used method for the synthesis of various aromatic compounds.

. This method requires careful control of reaction conditions to ensure the desired substitution pattern is achieved.

Chemical Reactions Analysis

1-Ethoxy-3-(phenylethynyl)benzene undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1-ethoxy-3-(bromophenylethynyl)benzene .

Scientific Research Applications

1-Ethoxy-3-(phenylethynyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-(phenylethynyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, with the benzene ring donating electrons to the electrophile to form a sigma complex . This intermediate then undergoes deprotonation to restore aromaticity, resulting in the substituted product.

In biological systems, the compound may interact with proteins and enzymes through π-π interactions and hydrogen bonding, influencing their activity and function.

Comparison with Similar Compounds

1-Ethoxy-3-(phenylethynyl)benzene can be compared to other similar compounds, such as:

    1-Ethoxy-4-(phenylethynyl)benzene: This compound has the ethoxy group at the fourth position instead of the third. The difference in substitution pattern can lead to variations in reactivity and applications.

    1-Methoxy-3-(phenylethynyl)benzene: Here, the ethoxy group is replaced with a methoxy group. This change can affect the compound’s electronic properties and reactivity.

    1-Ethoxy-3-(phenylpropynyl)benzene:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethoxy and phenylethynyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

1-ethoxy-3-(2-phenylethynyl)benzene

InChI

InChI=1S/C16H14O/c1-2-17-16-10-6-9-15(13-16)12-11-14-7-4-3-5-8-14/h3-10,13H,2H2,1H3

InChI Key

BOJQQCDJFODAHU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C#CC2=CC=CC=C2

Origin of Product

United States

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